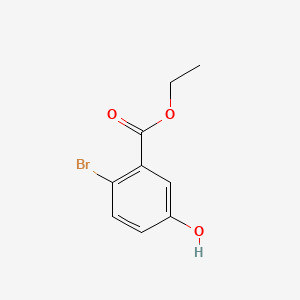

Ethyl 2-bromo-5-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWKSJXBOQFQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705362 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102297-71-2 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of m-Methoxybenzoic Acid

The methoxy group in m-methoxybenzoic acid directs bromination to the ortho position relative to the carboxylic acid group. As demonstrated in CN112250562A, this reaction uses:

-

Halogenated solvents : Dichloromethane or dichloroethane (mass ratio 1:0.5–20 relative to substrate).

-

Brominating agents : Dibromohydantoin (0.6–3.0 molar equivalents).

-

Catalysts : Red phosphorus (0.01–0.2 mol) and potassium bromate (0.01–0.2 mol).

-

Reaction conditions : 25–30°C for 3 hours, yielding 2-bromo-5-methoxybenzoic acid at 92–93.6% purity.

Table 1: Bromination Conditions and Outcomes

| Parameter | Value Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Brominating agent | Dibromohydantoin | 92.8–93.6 | 99.4–99.5 |

| Solvent | Dichloromethane | 93.6 | 99.4 |

| Temperature | 25–30°C | 92.8–93.6 | 99.4–99.5 |

Demethylation to 2-Bromo-5-Hydroxybenzoic Acid

The methoxy group is hydrolyzed to a hydroxyl group using concentrated sulfuric acid (mass ratio 1:0.5–5) at 80–100°C for 2–4 hours. This step achieves >95% conversion but requires careful control to prevent decarboxylation.

Esterification with Ethanol

The resulting 2-bromo-5-hydroxybenzoic acid undergoes Fischer esterification:

-

Catalyst : Sulfuric acid (1–5 wt%).

-

Solvent : Excess ethanol (reflux at 78°C for 6–12 hours).

Direct Bromination of Ethyl 5-Hydroxybenzoate

Bromination Reagents and Selectivity

Direct bromination of ethyl 5-hydroxybenzoate faces challenges in regioselectivity. CN110002989B reports that NBS in sulfuric acid selectively brominates the ortho position to the hydroxyl group when catalyzed by sodium sulfite (0.2–1.0 mol):

Table 2: Direct Bromination Performance

| Parameter | Value Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Brominating agent | NBS | 85 | 99.5 |

| Catalyst | Sodium sulfite | 85 | 99.5 |

| Solvent | Sulfuric acid | 85 | 99.5 |

Industrial Production Methods

Continuous-Flow Bromination

Adapting CN112250562A’s protocols, industrial-scale production uses:

-

Reactors : Tubular flow reactors with precise temperature control (±1°C).

-

Throughput : 50–100 kg/hour of 2-bromo-5-methoxybenzoic acid.

-

Automation : In-line HPLC monitoring for real-time yield optimization.

Esterification Scaling

Batch reactors (5,000–10,000 L) esterify the hydroxybenzoic acid intermediate with ethanol, achieving 88–92% yield through:

-

Distillation : Azeotropic removal of water to shift equilibrium.

-

Catalyst recovery : Sulfuric acid is neutralized and recycled.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Protected Precursor | 3 | 78–84 | 99.4 | High |

| Direct Bromination | 2 | 85 | 99.5 | Moderate |

The protected precursor route offers higher purity but lower overall yield due to demethylation losses. Direct bromination simplifies the process but requires stringent selectivity control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid.

Reduction: Formation of 2-bromo-5-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-bromo-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory properties, it may inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes in the inflammatory pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The provided evidence highlights several structurally related ethyl benzoate derivatives, enabling a detailed comparison of substituent effects:

Key Structural Analogues:

Ethyl 5-bromo-2-hydroxybenzoate (, Item 7): A positional isomer with bromine at C5 and hydroxyl at C2.

Ethyl 2-hydroxy-5-methoxybenzoate (): Features a hydroxyl group at C2 and a methoxy group at C3. The methoxy group’s electron-donating nature contrasts with bromine’s electron-withdrawing effect in the target compound.

Ethyl 5-bromo-2-chlorobenzoate (, Item 4): Substitutes the hydroxyl group with chlorine at C2, introducing a stronger electron-withdrawing effect and reduced hydrogen-bonding capacity.

Substituent Effects:

- Electron Density : Bromine at C2 (target compound) creates a stronger ortho-directing deactivation compared to bromine at C5 (, Item 7).

- Steric Hindrance : Bulky substituents like morpholine (, Item 10) or ethyl groups (Item 6) at C2 reduce reactivity in nucleophilic substitution reactions, whereas smaller groups (e.g., hydroxyl, methoxy) offer greater flexibility .

Spectral and Physicochemical Properties

Spectral data from analogues provide indirect insights into the target compound’s expected characteristics:

Example: Ethyl 2-hydroxy-5-methoxybenzoate ():

- ¹H NMR : δ 6.2 (s, 3H, aromatic), 5.6 (q, 2H, ester CH₂), 3.0 (m, 3H, methoxy).

- IR : Strong absorption at 1669 cm⁻¹ (ester C=O stretch) and 3110 cm⁻¹ (hydroxyl O-H stretch).

- Mass Spec : Base peak at m/z 150 (cleavage of the ester group).

For Ethyl 2-bromo-5-hydroxybenzoate , the bromine atom would induce deshielding in adjacent protons (C2 and C6) in ¹H NMR, while the hydroxyl group at C5 would exhibit a broad peak near δ 5–6 ppm. The electron-withdrawing bromine would also redshift the ester carbonyl IR absorption compared to methoxy analogues .

Data Tables

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Biological Activity

Ethyl 2-bromo-5-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl ester group attached to a benzoic acid derivative. The molecular formula is with a molecular weight of approximately 259.1 g/mol. The structural features contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body.

- Target Interaction : Similar compounds have been shown to influence biochemical pathways by modulating enzyme activity or receptor signaling.

- Reactivity : The compound can undergo nucleophilic substitution reactions typical of benzylic halides, which may lead to the formation of reactive intermediates that can interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is likely due to the bromine substituent, which enhances its ability to penetrate microbial membranes and disrupt cellular functions.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

Anti-inflammatory Effects

The compound has been investigated for its potential as a nonsteroidal anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Study Findings : In vitro studies demonstrated a significant reduction in prostaglandin E2 (PGE2) production in macrophages treated with this compound.

Anticancer Activity

This compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Mechanism : The compound may activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of hydroxybenzoates, including this compound, showed promising results in inhibiting bacterial growth, particularly against resistant strains .

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of compounds similar to this compound in patients with chronic inflammatory conditions. Results indicated reduced inflammation markers and improved patient outcomes.

- Cancer Cell Line Study : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant cell death compared to controls, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-5-hydroxybenzoate, and how can purity be optimized?

this compound is typically synthesized via bromination of ethyl 5-hydroxybenzoate using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF). Post-synthesis, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to remove unreacted starting materials and byproducts. Monitoring reaction progress via TLC and confirming purity by HPLC (C18 column, UV detection at 254 nm) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and how are spectral ambiguities resolved?

- NMR : H and C NMR are essential for confirming substituent positions. The bromine atom at position 2 deshields adjacent protons, while the hydroxyl group at position 5 shows a broad singlet (~5 ppm). Aromatic coupling patterns help distinguish substitution patterns .

- FT-IR : Confirms ester carbonyl (~1720 cm), hydroxyl (~3200 cm), and C-Br stretches (~600 cm).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using the bromine substituent?

The bromine at position 2 acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key parameters include:

- Catalyst system : Pd(PPh) or Pd(dppf)Cl with a 1:2 molar ratio to the substrate.

- Base : KCO or CsCO in a DMF/HO mixture (80:20) at 80–100°C.

- Monitoring : Track aryl boronic acid consumption via LC-MS. Byproducts (e.g., debrominated esters) are minimized by inert atmosphere and strict temperature control .

Q. What computational methods are effective in predicting reactivity and regioselectivity for further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution or electrophilic aromatic substitution. Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity for hydroxyl group derivatization (e.g., acetylation) .

Q. How can contradictory data in reaction yields or spectral assignments be systematically addressed?

- Reaction reproducibility : Ensure consistent reagent quality (e.g., anhydrous solvents, fresh NBS) and exclude moisture via Schlenk techniques.

- Spectral validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) and cross-reference with structurally analogous compounds (e.g., Ethyl 2-bromo-5-fluorobenzoate) .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies .

Methodological Challenges

Q. What strategies mitigate steric hindrance during derivatization of the hydroxyl group at position 5?

Steric effects from the adjacent bromine and ester groups complicate reactions like alkylation or acylation. Strategies include:

- Protecting groups : Temporarily protect the hydroxyl group as a TMS ether or acetyl ester before functionalizing other sites.

- Microwave-assisted synthesis : Enhances reaction efficiency under controlled heating (e.g., 100°C, 30 min) for bulky nucleophiles .

Q. How are degradation pathways and stability profiles evaluated under varying storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. Common degradation products include hydrolyzed benzoic acid derivatives.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials under argon .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC calculations.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic indices .

Data Reporting and Compliance

Q. How should crystallographic data be reported to meet IUCr standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.